Dan-shen
Overview
Description
Dan-shen, derived from the roots of Salvia miltiorrhizaKnown for its potential health benefits, this compound contains a variety of active compounds, including tanshinones and salvianolic acids, which contribute to its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dan-shen involves several steps. The roots of Salvia miltiorrhiza are harvested, cleaned, and dried. The dried roots are then sliced and subjected to extraction processes using solvents such as ethanol or water. The extract is further purified using techniques like high-performance liquid chromatography (HPLC) to isolate the active compounds .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using supercritical fluid extraction, which utilizes carbon dioxide under high pressure and temperature to extract the active compounds efficiently. This method is preferred due to its ability to produce high-purity extracts with minimal solvent residues .
Chemical Reactions Analysis
Types of Reactions
Dan-shen undergoes various chemical reactions, including:
Oxidation: The tanshinones in the extract can undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert tanshinones to their reduced forms, altering their pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various tanshinone derivatives and salvianolic acid derivatives, which have been studied for their enhanced pharmacological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Dan-shen involves multiple pathways:
Cardiovascular Protection: The extract promotes blood circulation and reduces blood stasis by enhancing microcirculation and inhibiting platelet aggregation.
Anti-inflammatory Effects: The active compounds in the extract suppress inflammatory proteins and promote the production of anti-inflammatory proteins.
Antioxidant Activity: The extract enhances endogenous antioxidant enzyme activities and scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Dan-shen is often compared with other herbal extracts with similar pharmacological properties:
Notoginseng (Panax notoginseng): Both extracts are used for cardiovascular health, but this compound is more potent in promoting blood circulation.
Ginkgo Biloba: While both have antioxidant properties, this compound has a broader range of cardiovascular benefits.
Hawthorn (Crataegus spp.): Similar to this compound, hawthorn is used for heart health, but this compound has additional anti-inflammatory effects.
Properties
IUPAC Name |
1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione;1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H14O3/c2*1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3;6-8H,1,3-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPPRJKFRFIQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C.CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000530 | |
Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79483-68-4 | |
Record name | Dan-shen root extract | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079483684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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